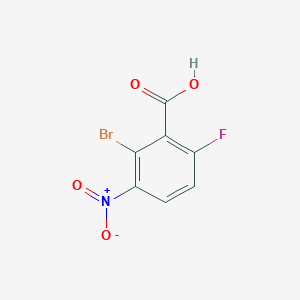

2-Bromo-6-fluoro-3-nitrobenzoic acid

Beschreibung

2-Bromo-6-fluoro-3-nitrobenzoic acid (CAS 1036388-81-4) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃BrFNO₄ and a molecular weight of 264.01 g/mol . The compound features a benzoic acid backbone substituted with bromine (position 2), fluorine (position 6), and a nitro group (position 3). This arrangement of electron-withdrawing groups (EWGs) enhances its acidity compared to unsubstituted benzoic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFZANBTJXHQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Pathway and Conditions

The synthesis begins with the nitration of a fluorobenzonitrile precursor, followed by bromination and subsequent transformations to yield the target compound. The key steps include:

- Nitration of fluorobenzonitrile derivatives using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (−2°C to 2°C). The molar ratio of nitrating agents is typically around 1.0:1.05, ensuring selective nitration at the desired position without over-nitration.

- Bromination is performed using saltpetre (potassium nitrate) and controlled addition under stirring at low temperatures, often between −2°C and 2°C, to introduce the bromine atom selectively at the 2-position.

- Reduction of nitro groups is achieved using iron powder and ammonium chloride at temperatures between 85°C and 100°C, converting nitro groups to amino groups.

- Diazotization and hydrolysis involve sodium nitrite and copper sulfate, with temperature control at −5°C to 5°C, followed by hydrolysis with sulfuric acid at elevated temperatures (150°C to 175°C) to form the benzoic acid.

Process Summary Table

| Step | Reagents & Conditions | Purpose | Key Notes |

|---|---|---|---|

| Nitration | Sulfuric acid + nitric acid at −2°C to 2°C | Introduce nitro group | Molar ratio of nitrating agents ~1.0:1.05 |

| Bromination | Potassium nitrate + controlled temperature | Add bromine atom | Temperature maintained at −2°C to 2°C |

| Reduction | Iron powder + ammonium chloride at 85–100°C | Convert nitro to amino | Ensures selective reduction |

| Diazotization & Hydrolysis | Sodium nitrite + copper sulfate + sulfuric acid | Form benzoic acid | Hydrolysis at 150–175°C |

Research Findings

The process outlined in patent CN102795993B emphasizes mild reaction conditions, high selectivity, and the use of inexpensive reagents, making it suitable for industrial-scale production. The process yields high purity 2-bromo-6-fluoro-3-nitrobenzoic acid with optimized temperature controls to prevent side reactions.

Alternative Method: Using Fluorobenzotrifluoride Derivatives

A second notable method involves nitration of fluorobenzotrifluoride derivatives, followed by bromination, reduction, and hydrolysis, as described in patent WO2014071545A1. This process is particularly advantageous for producing the fluorinated benzoic acids with high regioselectivity.

Reaction Conditions

- Nitrification : Addition of fluorobenzotrifluoride and sulfuric acid at 20–30°C, with nitric acid-sulfuric acid mixture, monitored via GC until completion.

- Bromination : Using dibromohydrocarbyl compounds, with sulfuric acid as solvent, at 50–60°C.

- Reduction : Carried out in aqueous medium with acetic acid or ammonium chloride and iron powder.

- Deamination and Hydrolysis : Performed in hypophosphorous acid at 20–30°C, followed by hydrolysis with sulfuric acid at 150–175°C.

Process Summary Table

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Nitrification | Fluorobenzotrifluoride + sulfuric acid + nitric acid | Introduce nitro group | GC monitored for completion |

| Bromination | Dibromohydrocarbyl + sulfuric acid | Add bromine | Controlled temperature 50–60°C |

| Reduction | Iron powder + acetic acid or ammonium chloride | Reduce nitro to amino | Mild conditions |

| Deamination & Hydrolysis | Hypophosphorous acid + sulfuric acid | Final benzoic acid formation | High yield, mild process |

Research Findings

This method offers a more controlled approach with milder conditions, leading to high purity products. The process is scalable and cost-effective, with the added benefit of fewer side reactions due to precise temperature control.

Summary of Data and Comparative Analysis

| Aspect | Method 1 (Patent CN102795993B) | Method 2 (Patent WO2014071545A1) | Comments |

|---|---|---|---|

| Starting Material | Fluorobenzonitrile derivatives | Fluorobenzotrifluoride derivatives | Choice depends on availability and desired regioselectivity |

| Nitration Conditions | −2°C to 2°C, sulfuric + nitric acid | 20–30°C, sulfuric + nitric acid | Both effective; Method 1 more traditional |

| Bromination Reagent | Potassium nitrate | Dibromohydrocarbyl compounds | Method 2 offers more control |

| Reduction | Iron powder + ammonium chloride | Iron powder + acetic acid or ammonium chloride | Similar reduction strategies |

| Hydrolysis | Sulfuric acid at 150–175°C | Sulfuric acid at 150–175°C | Consistent high-temperature hydrolysis |

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters as coupling partners in the presence of a base like potassium carbonate.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzoic Acids: Substitution reactions can introduce various functional groups onto the benzene ring.

Biphenyl Derivatives: Suzuki-Miyaura coupling produces biphenyl derivatives, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-6-fluoro-3-nitrobenzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic aromatic substitution reactions.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Medicinal Chemistry

The compound is increasingly utilized in drug development due to its ability to interact with biological targets. Its structural features make it suitable for modifications leading to potential therapeutic agents.

Case Studies:

- Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic drugs.

- Anti-cancer Compounds: Some studies indicate that modifications of this compound can lead to the synthesis of anti-cancer agents targeting specific cancer cell lines.

Materials Science

In materials science, this compound is used to synthesize advanced materials with specific electronic and optical properties.

Applications:

- Fluorescent Materials: The compound's fluorine content contributes to the development of fluorescent materials used in various applications, including sensors and imaging technologies.

- Polymer Chemistry: It acts as a monomer in the production of specialty polymers with tailored properties.

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its unique chemical structure allows for effective separation and analysis of various substances.

Use Cases:

- Chromatographic Analysis: It can be used to detect and quantify other compounds in complex mixtures, enhancing the sensitivity and specificity of analytical methods.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzoic acid involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring. These groups enhance the compound’s ability to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling or the reduction of the nitro group to an amino group .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzoic Acids Without Fluorine

- 2-Bromo-3-nitrobenzoic acid (CAS 573-54-6): Molecular formula: C₇H₄BrNO₄ (MW 246.01 g/mol). Lacks the fluorine atom at position 4. Melting point: 184–186°C .

- 2-Bromo-6-nitrobenzoic acid (CAS 38876-67-4): Molecular formula: C₇H₄BrNO₄ (MW 246.01 g/mol). Nitro group at position 6 instead of fluorine. Melting point: 177–178°C . The nitro group at position 6 increases steric hindrance and electron withdrawal, which may affect reactivity in substitution reactions.

Fluorinated Analogs with Varied Substituents

- 2-Bromo-6-fluoro-3-methylbenzoic acid (CAS 743466-98-0): Molecular formula: C₈H₅BrFNO₂ (MW 242.04 g/mol). Replaces the nitro group with a methyl group (position 3). The methyl group, an electron-donating group (EDG), reduces acidity compared to the nitro-substituted compound .

2,5-Dibromo-3,6-difluorobenzoic acid (CAS 1245807-64-0):

Positional Isomers

- 3-Bromo-6-fluoro-2-nitrobenzoic acid (CAS 1805189-86-9):

Halogen-Substituted Variants

- 2-Bromo-6-chlorobenzoic acid :

Comparative Data Table

Biologische Aktivität

2-Bromo-6-fluoro-3-nitrobenzoic acid (CAS Number: 1036388-81-4) is an aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃BrFNO₄, with a molecular weight of approximately 264.01 g/mol. It features several functional groups:

- Bromine (Br) : An electrophilic substituent that can influence reactivity.

- Fluorine (F) : Known for enhancing metabolic stability and bioactivity.

- Nitro group (NO₂) : Often associated with increased biological activity due to its electron-withdrawing properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Fluorination : Involves the use of fluoride salts in polar aprotic solvents to introduce fluorine into the benzoic acid structure.

- Halogenation Reactions : Employing bromination and nitration techniques to achieve the desired substitution pattern on the benzene ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, related benzoic acids have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, by interfering with bacterial cell wall synthesis . The presence of the nitro group is particularly significant as it enhances the compound's ability to penetrate bacterial membranes.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies have shown that halogenated benzoic acids can act as inhibitors of certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The incorporation of bromine and fluorine may enhance binding affinity to target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The following table summarizes key structural modifications and their impact on biological efficacy:

Case Studies

- Inhibition of EGFR Kinase : A study explored compounds structurally related to this compound as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer treatment. These compounds demonstrated selective inhibition against mutant forms of EGFR, suggesting potential therapeutic applications in oncology .

- Cytotoxicity Assessment : In vitro assays evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant anti-proliferative effects, with IC50 values comparable to established chemotherapeutics .

Q & A

Q. Purity Optimization :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to isolate the target compound .

- Melting Point Analysis : Compare observed mp (e.g., 177–178°C for analogous nitrobenzoic acids) with literature values to confirm purity .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Level : Basic

Methodological Answer :

A multi-technique approach is recommended:

How can X-ray crystallography resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Level : Advanced

Methodological Answer :

Procedure :

Crystal Growth : Use slow evaporation from DMF or acetonitrile to obtain single crystals.

Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation or a rotating anode source.

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Q. Challenges :

- Disorder : Nitro or bromine groups may exhibit rotational disorder; use restraints in SHELXL refinement .

- Twinned Data : Apply twin-law corrections (e.g., HKLF5 in SHELXL) for non-merohedral twinning.

- Validation : Check R-factors (R₁ < 5%) and residual electron density maps to avoid overfitting.

How to reconcile contradictory reactivity data in cross-coupling reactions involving this compound?

Level : Advanced

Methodological Answer :

Contradictions may arise due to:

- Competing Side Reactions : Nitro group reduction under catalytic conditions (e.g., Pd/C, H₂). Mitigate by using inert atmospheres or alternative catalysts (e.g., Suzuki-Miyaura with aryl boronic esters).

- Steric Effects : The bromine and nitro groups may hinder transmetalation. Optimize ligand choice (e.g., SPhos for bulky substrates) .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts. Test mixed solvents (e.g., THF/H₂O).

Q. Validation :

- Control Experiments : Run reactions without catalysts to identify non-catalytic pathways.

- In Situ Monitoring : Use LC-MS or ¹⁹F NMR to track intermediates .

What derivatives of this compound are pivotal in medicinal chemistry, and how are they synthesized?

Level : Intermediate

Methodological Answer :

Key derivatives include:

- Amides : React with amines (e.g., benzylamine) using EDCI/HOBt coupling to form bioactive analogs .

- Esters : Treat with ethanol/H₂SO₄ to produce ethyl esters, useful as prodrugs (e.g., Ethyl 2-amino-6-fluoro-3-nitrobenzoate) .

- Boronic Acids : Miyaura borylation for Suzuki cross-coupling (e.g., 2-bromo-6-chlorophenylboronic acid analogs) .

Q. Applications :

- Anticancer Agents : Nitro groups act as radiosensitizers; fluorine enhances bioavailability .

What strategies enhance regioselectivity in electrophilic substitutions of this compound?

Level : Advanced

Methodological Answer :

The substituents (-Br, -NO₂, -COOH) exert competing directing effects:

- Nitro Group : Strong meta-director.

- Carboxylic Acid : Ortho/para-director but deactivates the ring.

- Bromine : Ortho/para-director with moderate activation.

Q. Optimization :

- Blocking Groups : Protect the carboxylic acid as a methyl ester to reduce deactivation.

- Temperature Control : Low temperatures (-20°C) favor kinetic control (e.g., sulfonation at the para position to Br).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic attack sites .

How to troubleshoot low yields in the synthesis of fluorinated analogs from this compound?

Level : Advanced

Methodological Answer :

Common Issues :

- Incomplete Halogen Exchange : Use excess AgF or KF in polar aprotic solvents (DMF, DMSO) at 100–120°C.

- Acid Stability : The nitro group may protonate under acidic conditions; neutralize with NaHCO₃ post-reaction.

Q. Yield Improvement :

- Microwave Synthesis : Reduce reaction time and side products (e.g., 30 min at 150°C vs. 24 hrs conventional).

- Catalysts : Add Cu(I) salts to accelerate Ullmann-type coupling for aryl fluorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.